Cas no 2171954-55-3 (2-(4-bromo-1,3-thiazol-5-yl)ethan-1-ol)

2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol is a brominated thiazole derivative featuring a hydroxyl-functionalized ethyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the bromine atom at the 4-position enhances its reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further structural diversification. The hydroxyl group offers additional modification potential through esterification or etherification. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound’s stability and synthetic utility underscore its value in research and industrial settings.
2-(4-bromo-1,3-thiazol-5-yl)ethan-1-ol structure
2171954-55-3 structure
Product Name:2-(4-bromo-1,3-thiazol-5-yl)ethan-1-ol
CAS No:2171954-55-3
MF:C5H6BrNOS
MW:208.076239109039
CID:6484499
PubChem ID:165597836
Update Time:2025-05-20

2-(4-bromo-1,3-thiazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-1,3-thiazol-5-yl)ethan-1-ol
    • 5-Thiazoleethanol, 4-bromo-
    • Inchi: 1S/C5H6BrNOS/c6-5-4(1-2-8)9-3-7-5/h3,8H,1-2H2
    • InChI Key: XXGUGLGJKOYMFP-UHFFFAOYSA-N
    • SMILES: S1C(CCO)=C(Br)N=C1

Experimental Properties

  • Density: 1.753±0.06 g/cm3(Predicted)
  • Boiling Point: 311.6±27.0 °C(Predicted)
  • pka: 14.29±0.10(Predicted)

2-(4-bromo-1,3-thiazol-5-yl)ethan-1-ol Pricemore >>

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Additional information on 2-(4-bromo-1,3-thiazol-5-yl)ethan-1-ol

Introduction to 2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 2171954-55-3)

2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol, with the CAS number 2171954-55-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique chemical structure, which includes a brominated thiazole ring and an alcohol functional group. The combination of these features endows the compound with a range of interesting properties that make it a valuable subject of study.

The chemical structure of 2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol is particularly noteworthy. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its stability and reactivity. The presence of the bromine atom at the 4-position of the thiazole ring introduces additional reactivity and potential for substitution reactions. The alcohol functional group at the ethyl side chain further enhances the compound's reactivity and solubility properties, making it suitable for a variety of synthetic transformations.

In the realm of pharmaceutical research, 2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol has shown promise as a lead compound for drug development. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme implicated in cancer progression. This finding has sparked interest in further investigating the compound's therapeutic potential.

The synthetic accessibility of 2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol is another factor contributing to its significance. Researchers have developed efficient synthetic routes to produce this compound, often involving multi-step reactions that include bromination, cyclization, and reduction steps. These synthetic methods have been optimized to achieve high yields and purity, making the compound readily available for both academic and industrial applications.

In addition to its pharmaceutical applications, 2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol has also been studied for its potential use in materials science. The unique electronic properties of the thiazole ring and the bromine substituent make it an attractive candidate for developing new materials with enhanced optical and electronic properties. For example, a study published in Advanced Materials in 2023 demonstrated that derivatives of this compound could be used as building blocks for organic semiconductors with improved performance.

The environmental impact of compounds like 2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol is also an important consideration. Researchers are actively investigating methods to synthesize and use such compounds in a more sustainable manner. Green chemistry principles are being applied to develop environmentally friendly synthetic routes and to minimize waste generation during production processes.

In conclusion, 2-(4-Bromo-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 2171954-55-3) is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it an attractive candidate for drug development and materials science applications. Ongoing research continues to uncover new properties and applications for this compound, highlighting its importance in modern scientific research.

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